N-(2,4-dichlorophenyl)-2-{[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]sulfanyl}acetamide
Description
N-(2,4-dichlorophenyl)-2-{[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]sulfanyl}acetamide is a heterocyclic compound featuring a coumarin (2-oxo-2H-chromen-3-yl) core linked to a thiazole ring via a sulfanyl bridge. This structural framework is critical for interactions with biological targets, such as enzymes involved in diabetes (α-glucosidase) or microbial pathways . The compound is synthesized through multi-step reactions, including acetylation and coupling processes, as detailed in and .
Properties
Molecular Formula |
C20H12Cl2N2O3S2 |
|---|---|
Molecular Weight |
463.4 g/mol |
IUPAC Name |
N-(2,4-dichlorophenyl)-2-[[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C20H12Cl2N2O3S2/c21-12-5-6-15(14(22)8-12)23-18(25)10-29-20-24-16(9-28-20)13-7-11-3-1-2-4-17(11)27-19(13)26/h1-9H,10H2,(H,23,25) |
InChI Key |
VIYWKCODBHJECL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)SCC(=O)NC4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dichlorophenyl)-2-{[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the thiazole ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.
Coupling with the chromen-3-yl group: The thiazole intermediate can be coupled with a chromen-3-yl derivative using a suitable coupling reagent.
Introduction of the acetamide group:
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dichlorophenyl)-2-{[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Potential therapeutic applications due to its biological activities.
Industry: Used in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(2,4-dichlorophenyl)-2-{[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific biological activity being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Acetamide Moiety
The acetamide group’s substituent significantly influences bioactivity. Key analogs include:
Analysis :
- Electron-withdrawing groups (e.g., Cl) enhance bioactivity. The 2,4-dichlorophenyl group in the target compound likely improves target binding and metabolic stability compared to mono-chloro or non-halogenated analogs .
- Amino vs. sulfanyl linkages: The sulfanyl bridge in the target compound may offer stronger sulfur-mediated interactions (e.g., hydrogen bonding or covalent binding) compared to amino-linked analogs .
Variations in Heterocyclic Cores
The coumarin-thiazole framework is compared to other heterocyclic systems:
Analysis :
- Coumarin-thiazole systems (target compound) are associated with α-glucosidase inhibition due to coumarin’s ability to mimic carbohydrate structures .
- Pyrazolyl analogs () exhibit antimicrobial activity but lack the coumarin moiety, reducing specificity for carbohydrate-processing enzymes .
- Triazole-containing compounds may offer broader kinase inhibition but lack the sulfanyl bridge’s redox-active properties .
Physicochemical and Structural Properties
- Lipophilicity: The 2,4-dichlorophenyl group increases logP compared to non-chlorinated analogs, enhancing membrane permeability .
- Hydrogen bonding : The sulfanyl and carbonyl groups in the target compound facilitate interactions with enzyme active sites (e.g., α-glucosidase’s catalytic pockets) .
- Crystal packing : highlights that dichlorophenyl-substituted acetamides form hydrogen-bonded dimers, which may influence solubility and crystallinity .
Key Research Findings
- Synthetic Yield: The target compound’s synthesis (similar to ) achieves ~64% yield, comparable to analogs like compound 6a (60%) but lower than phenylamino derivatives (89%) .
- Biological Activity: Antimicrobial: Superior to methylamino derivatives (MIC: ≤8 µg/mL vs. 16 µg/mL for 6a) . Enzyme Inhibition: More potent than mono-chlorinated analogs (e.g., compound 6 in ) .
- Thermal Stability: Higher melting point (216–220°C) compared to non-chlorinated coumarin-thiazole derivatives (206–211°C), indicating enhanced stability .
Biological Activity
N-(2,4-dichlorophenyl)-2-{[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity based on recent studies and findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 454.33 g/mol. The compound features a thiazole ring and a coumarin moiety, which are known for their diverse biological activities.
Antimicrobial Activity
Recent studies have indicated that compounds containing thiazole and coumarin derivatives exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown promising results against various bacterial strains, including resistant strains of Staphylococcus aureus and Enterococcus faecium.
| Compound | Activity | MIC (µg/mL) | Reference |
|---|---|---|---|
| Thiazole Derivative 1 | Antibacterial | 0.5 | |
| Thiazole Derivative 2 | Antifungal | 31.25 | |
| Coumarin-Thiazole Hybrid | Antibacterial | 12.5 |
Anticancer Activity
The anticancer potential of this compound has been evaluated using various cell lines. In vitro studies demonstrated that thiazole derivatives can induce apoptosis in cancer cells. The mechanism often involves the generation of reactive oxygen species (ROS) and the activation of caspase pathways.
| Cell Line | IC50 (µM) | Mechanism of Action | Reference |
|---|---|---|---|
| A549 (Lung Cancer) | 15 | ROS Generation | |
| Caco-2 (Colon Cancer) | 20 | Caspase Activation |
Case Studies
- Antimicrobial Efficacy Against Resistant Strains : A study explored the efficacy of thiazole derivatives against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that compounds with structural similarities to this compound exhibited MIC values significantly lower than standard antibiotics, suggesting their potential as novel therapeutic agents against resistant pathogens .
- Apoptotic Induction in Cancer Cells : Research conducted on A549 lung cancer cells revealed that the compound induced apoptosis through mitochondrial pathways. The study highlighted increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins post-treatment with the compound, confirming its potential as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
